![molecular formula C7H6N4O3 B4972418 N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 18378-30-8](/img/structure/B4972418.png)
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as NBD-MX, is a fluorescent probe used in scientific research to detect and study biological molecules. It is a small molecule that can be easily incorporated into various biological systems, making it a versatile tool for researchers.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its ability to undergo a photo-induced electron transfer (PET) reaction. When excited by light, the molecule undergoes a change in its electronic structure, resulting in a shift in its fluorescence emission. This property allows this compound to act as a sensitive and selective probe for detecting changes in the local environment of biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells, making it a safe and reliable tool for scientific research. It does not interfere with normal cellular processes or cause toxicity at the concentrations used in experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine is its versatility and ease of use. It can be easily incorporated into various biological systems and is compatible with a wide range of imaging and biochemical techniques. However, one limitation is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
Future Directions
There are many potential future directions for the use of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine in scientific research. One area of interest is the development of new imaging techniques that can take advantage of its unique fluorescence properties. Another area of research is the development of new applications for this compound in the study of biological systems, such as the monitoring of protein-protein interactions and protein folding dynamics. Additionally, there is potential for the use of this compound in drug discovery and development, as it can be used to screen for compounds that interact with specific biological molecules.
Synthesis Methods
The synthesis of N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves a multi-step process that begins with the reaction of 2-nitroresorcinol with methylamine to form N-methyl-2-nitroresorcinol. This intermediate is then reacted with phosgene and ammonia to form this compound. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research as a fluorescent probe to study various biological molecules such as proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize and track the movement of these molecules in living cells. This compound is also used in biochemical assays to monitor the activity of enzymes and other proteins.
properties
IUPAC Name |
N-methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-8-5-3-2-4-6(10-14-9-4)7(5)11(12)13/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKCLHMIQVWXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=NON=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259270 | |
Record name | N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18378-30-8 | |
Record name | N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18378-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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